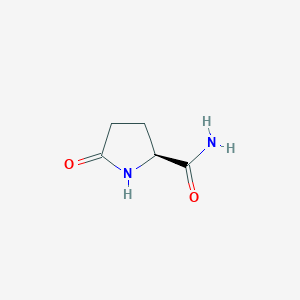

(S)-5-Oxopyrrolidine-2-carboxamide

Übersicht

Beschreibung

(S)-5-Oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate amino acid derivatives. One common method is the cyclization of L-glutamic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-5-Oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactam ring to a more reduced form, such as a pyrrolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, carboxylic acids, and reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of (S)-5-Oxopyrrolidine-2-carboxamide

The synthesis of this compound typically involves cyclization reactions of appropriate amino acid derivatives. Common methods include:

- Cyclization of L-glutamic acid derivatives: Under acidic or basic conditions, often using dehydrating agents like thionyl chloride or phosphorus pentachloride to facilitate lactam formation.

- Use of continuous flow reactors: In industrial settings, optimized reaction conditions are employed to ensure high yield and purity through advanced purification techniques such as crystallization and chromatography.

Biological Activities

This compound has demonstrated various biological activities, making it a promising candidate for drug development:

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound:

- In vitro studies: Compounds derived from this compound have shown significant antiproliferative effects against human lung adenocarcinoma (A549) cells. For instance, certain derivatives exhibited structure-dependent anticancer activity, with some compounds outperforming standard chemotherapeutics like cisplatin in reducing cell viability .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Activity against multidrug-resistant pathogens: Certain derivatives have shown effectiveness against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the potential for developing new antimicrobial agents targeting Gram-positive pathogens .

Computational Chemistry Applications

In addition to its biological applications, this compound is utilized in computational chemistry:

- Simulation visualizations: Programs like Amber, GROMACS, and Pymol can be employed to produce simulations that aid in understanding the compound's structure and properties. These tools are invaluable for predicting interactions with biological macromolecules.

Wirkmechanismus

The mechanism of action of (S)-5-Oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2-carboxamide: A non-chiral analog with similar structural features but lacking the chiral center.

5-Oxopyrrolidine-2-carboxylic acid: An oxidized form with a carboxylic acid group instead of an amide group.

N-Methyl-5-oxopyrrolidine-2-carboxamide: A methylated derivative with different chemical properties.

Uniqueness: (S)-5-Oxopyrrolidine-2-carboxamide is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities

Biologische Aktivität

(S)-5-Oxopyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

1. Overview of this compound

This compound is a derivative of pyrrolidine, a five-membered ring compound that has been modified to enhance its pharmacological properties. Its structure allows for various substitutions that can significantly impact its biological activity.

2. Anticancer Activity

Research has demonstrated that (S)-5-oxopyrrolidine derivatives exhibit significant anticancer properties. The following table summarizes key findings from various studies on the anticancer activity of these compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RPDPB | A549 | 66 | Induces apoptosis via Bax/Bcl-2 modulation |

| RPDPRH | CaSki | 20 | Inhibits HPV E6/E7 expression, induces apoptosis |

| RPDPRH | HepG2 | Similar to cisplatin | Regulates apoptotic proteins |

Case Study: Anticancer Mechanisms

In a study involving A549 human lung adenocarcinoma cells, compounds derived from (S)-5-oxopyrrolidine were tested for their cytotoxic effects. The results indicated that these compounds could suppress cell viability in a structure-dependent manner, with certain derivatives showing lower cytotoxicity towards non-cancerous cells compared to standard chemotherapeutics like cisplatin .

3. Antimicrobial Activity

The antimicrobial properties of (S)-5-oxopyrrolidine derivatives have also been extensively studied, particularly against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy of selected derivatives.

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 21 | Staphylococcus aureus | 32 | Effective against MRSA |

| Compound 4 | Klebsiella pneumoniae | 16 | Inhibitory effect |

| Compound 22 | Pseudomonas aeruginosa | >128 | No activity |

Case Study: Antimicrobial Efficacy

In one study, several (S)-5-oxopyrrolidine derivatives were screened against clinically significant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, compound 21 demonstrated promising selective antimicrobial activity against multidrug-resistant strains, indicating its potential as a lead compound for further development .

4. Structure-Activity Relationship (SAR)

The biological activity of (S)-5-oxopyrrolidine derivatives is influenced by their structural modifications. Key factors affecting their potency include:

- Substituent Type : The presence of specific functional groups, such as nitro or halogen atoms, enhances biological activity.

- Ring Modifications : Variations in the pyrrolidine ring can lead to significant changes in both anticancer and antimicrobial properties.

Research has shown that compounds with free amino groups tend to exhibit more potent anticancer activities compared to those with acetylamino fragments .

5. Conclusion

This compound and its derivatives represent a promising class of compounds with notable anticancer and antimicrobial activities. Ongoing research into their mechanisms of action and structure-activity relationships will further elucidate their potential as therapeutic agents.

Eigenschaften

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332159 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16395-57-6 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.